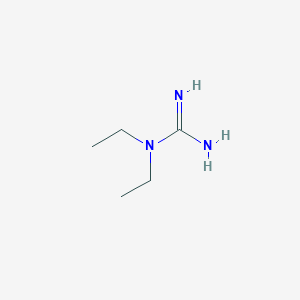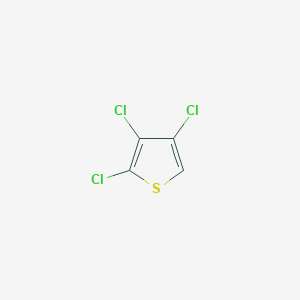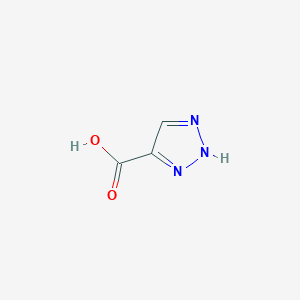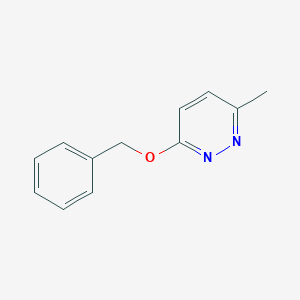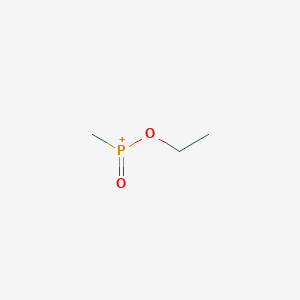![molecular formula C13H10ClN3 B097396 7-Bencil-4-cloro-7H-pirrolo[2,3-d]pirimidina CAS No. 16019-34-4](/img/structure/B97396.png)
7-Bencil-4-cloro-7H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (BCP) is a synthetic compound with a wide range of applications in various fields of science. It is a heterocyclic compound, meaning it contains a ring structure composed of both carbon and nitrogen atoms. The compound has been studied for its potential use in medicinal chemistry, biochemistry, and materials science. BCP has been found to have several unique properties that make it an attractive option for many research applications.
Aplicaciones Científicas De Investigación
Inhibidores de la cinasa multidiana
Este compuesto juega un papel crucial en el desarrollo de inhibidores de la cinasa multidiana . Específicamente, los derivados halogenados de este compuesto han mostrado efectos citotóxicos prometedores contra diferentes líneas celulares cancerosas . Por ejemplo, el compuesto 5k, un derivado de 7-Bencil-4-cloro-7H-pirrolo[2,3-d]pirimidina, ha exhibido una actividad significativa contra las enzimas EGFR, Her2, VEGFR2 y CDK2 .
Inductor de apoptosis
Los derivados de this compound también se han encontrado que inducen la apoptosis en las células cancerosas . Por ejemplo, se encontró que el compuesto 5k inducía el arresto del ciclo celular y la apoptosis en las células HepG2 .
Intermediario farmacéutico
Este compuesto se emplea ampliamente como intermediario farmacéutico debido a su versatilidad y estructura única . Juega un papel crucial en la síntesis de varios compuestos farmacéuticos .
Síntesis de inhibidores de JAK
La this compound se utiliza en la preparación de inhibidores de JAK como Tofacitinib, Ruxolitinib y SHR0302 . Estos inhibidores se utilizan en el tratamiento de enfermedades que afectan al sistema inmunitario .
Síntesis de medicamentos disponibles en el mercado
Este compuesto es el andamiaje de muchos medicamentos disponibles en el mercado
Mecanismo De Acción
Target of Action
It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, a related compound, is used in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .
Mode of Action
Chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially influence its interaction with its targets.
Biochemical Pathways
Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
It has been noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact its bioavailability and interaction with other drugs.
Result of Action
Given its potential role in the synthesis of kinase inhibitors, it may influence cellular processes regulated by kinases, such as cell division, metabolism, and apoptosis .
Action Environment
The action of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its solubility can be influenced by the solvent used, with better solubility observed in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .
Safety and Hazards
Direcciones Futuras
Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors . This suggests potential future directions in the development of new JAK inhibitors for the treatment of various diseases affecting the immune system .
Análisis Bioquímico
Biochemical Properties
It is known that several Janus kinase (JAK) inhibitors, which are used in the treatment of cancer and inflammatory diseases, have a common pyrrolo[2,3-d]pyrimidine core . This suggests that 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Compounds with a similar pyrrolo[2,3-d]pyrimidine core, such as JAK inhibitors, have been shown to interfere with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Molecular Mechanism
Based on its structural similarity to JAK inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable under normal temperature and humidity conditions .
Propiedades
IUPAC Name |
7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWWCJXJJNHTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569786 | |
| Record name | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16019-34-4 | |
| Record name | 4-Chloro-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

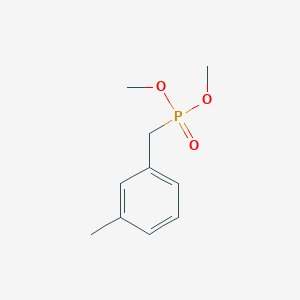
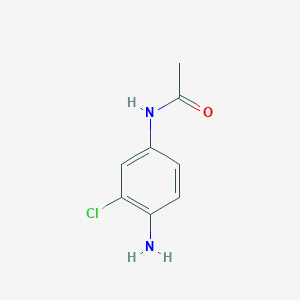

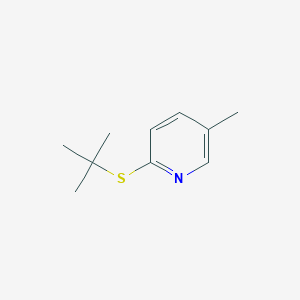
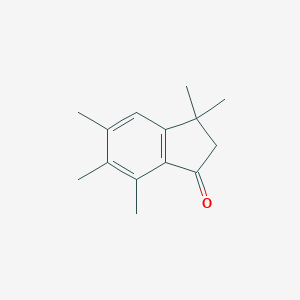


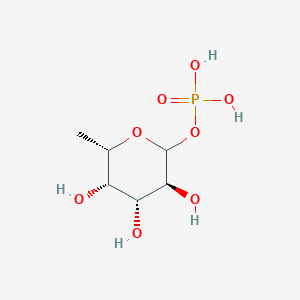
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
